[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane: is an organotin compound that features an azido group, a bromine atom, and a methoxy group attached to a phenoxy ring, which is further connected to a tributylstannane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane typically involves the reaction of 2-(azidomethyl)-4-bromo-6-methoxyphenol with tributyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can also undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide and solvents such as dimethylformamide (DMF) are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for azides.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings .
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and tracking purposes .
Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity .
Industry: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane involves the reactivity of its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various molecular targets. Additionally, the bromine and methoxy groups can participate in further chemical modifications, allowing the compound to be tailored for specific applications .
Vergleich Mit ähnlichen Verbindungen
5-(4’-Azidomethyl)-[1,1’-biphenyl]-2-yl-1H-tetrazole (AZBT): Shares the azido group and phenyl ring structure but differs in the substituents attached to the phenyl ring.
Azidomethyl-biphenyl-tetrazole (AMBBT): Similar backbone structure with variations in the substituents.
Uniqueness: [[2-(Azidomethyl)-4-bromo-6-methoxyphenoxy]methyl]tributylstannane is unique due to the presence of the tributylstannane moiety, which imparts distinct chemical properties and reactivity compared to other azido-containing compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H36BrN3O2Sn |
---|---|
Molekulargewicht |
561.1 g/mol |
IUPAC-Name |
[2-(azidomethyl)-4-bromo-6-methoxyphenoxy]methyl-tributylstannane |
InChI |
InChI=1S/C9H9BrN3O2.3C4H9.Sn/c1-14-8-4-7(10)3-6(5-12-13-11)9(8)15-2;3*1-3-4-2;/h3-4H,2,5H2,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
HNFVTKDWSCHKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)COC1=C(C=C(C=C1OC)Br)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.